Product packaging for 5,7-Dichloro-1,6-naphthyridine(Cat. No.:CAS No. 337958-60-8)

5,7-Dichloro-1,6-naphthyridine

Cat. No.: B1340720
CAS No.: 337958-60-8
M. Wt: 199.03 g/mol
InChI Key: HNRPBMNTCYRAJD-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and Classification

Naphthyridines belong to a larger class of aromatic heterocyclic compounds known as diazanaphthalenes, which have the chemical formula C₈H₆N₂. wikipedia.org The diazanaphthalene family consists of molecules where two carbon atoms in the naphthalene (B1677914) double-ring structure are replaced by nitrogen atoms. wikipedia.orgwikipedia.org This family is broadly divided into two subgroups:

Benzodiazines : Both nitrogen atoms are located in the same ring. This subgroup includes cinnoline, quinazoline, quinoxaline, and phthalazine. wikipedia.org

Naphthyridines : The nitrogen atoms are distributed between the two rings, with one in each. wikipedia.orgacs.org

There are six distinct positional isomers of naphthyridine, the structures of which are dictated by the placement of the two nitrogen atoms within the fused pyridine (B92270) rings. acs.orgrsc.orgresearchgate.net

Table 1: Isomers of Naphthyridine

Isomer Position of Nitrogen Atoms
1,5-Naphthyridine (B1222797) 1 and 5
1,6-Naphthyridine (B1220473) 1 and 6
1,7-Naphthyridine 1 and 7
1,8-Naphthyridine (B1210474) 1 and 8
2,6-Naphthyridine (B1209661) 2 and 6
2,7-Naphthyridine (B1199556) 2 and 7

This table is based on information from multiple sources. acs.orgrsc.orgnih.gov

Within the diaza-naphthalene family, 1,6-naphthyridine is specifically defined by the nitrogen atoms occupying the 1st and 6th positions of the bicyclic framework. nih.gov This arrangement imparts a unique electronic distribution and geometry to the molecule, influencing its reactivity and its interactions with biological targets. All naphthyridine isomers, including 1,6-naphthyridine, are typically white solids, though they exhibit a wide range of melting points. acs.org

Historical Context of Naphthyridine Synthesis and Discovery

The history of naphthyridine chemistry dates back to 1893, when A. Reissert synthesized the first derivative of this heterocyclic class and proposed its name. rsc.orgnih.gov However, it was not until 1927 that the first unsubstituted parent compounds, 1,5-naphthyridine and 1,8-naphthyridine, were successfully prepared. rsc.orgnih.gov The family of isomers was completed decades later with the synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine in 1958, followed by the isolation of 2,6-naphthyridine in 1965. rsc.orgnih.gov

Early synthetic routes, such as the Skraup reaction—which involves heating an aminopyridine with a glycerol (B35011) derivative in the presence of sulfuric acid and an oxidizing agent—were often challenging and could result in violent reactions with modest yields. acs.orgrsc.org Over the years, refinements and new methodologies have been developed to provide more efficient and controlled access to the naphthyridine core. acs.orgresearchgate.net

Significance of the 1,6-Naphthyridine Scaffold in Contemporary Chemical Research

The 1,6-naphthyridine framework has emerged as a structure of significant interest, demonstrating wide-ranging applications in both medicinal and synthetic chemistry. researchgate.netresearchgate.net This has led to the development of numerous synthetic protocols for creating a diverse array of functionalized 1,6-naphthyridine derivatives. researchgate.netresearchgate.net

In medicinal chemistry, the 1,6-naphthyridine nucleus is considered a "privileged scaffold." nih.govmdpi.com This term, introduced in the late 1980s, describes molecular frameworks that can bind to multiple, diverse biological receptors when appropriately substituted, making them valuable starting points for drug discovery. nih.govmdpi.com Derivatives of 1,6-naphthyridine have been shown to possess a broad spectrum of pharmacological activities, including potential use as anticancer, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.netresearchgate.net For instance, substituted 1,6-naphthyridin-4-ones have been developed as potent inhibitors of the AXL receptor tyrosine kinase, a target in cancer therapy. nih.gov Similarly, other derivatives have been identified as c-Met kinase inhibitors. nih.gov

The 1,6-naphthyridine scaffold is highly versatile in synthetic organic chemistry, serving as a key building block for more complex molecules. researchgate.netacs.org Dihalogenated derivatives, such as 5,7-dichloro-1,6-naphthyridine, are particularly useful intermediates. acs.orgcymitquimica.com The chlorine atoms at the 5 and 7 positions act as reactive handles, allowing for the sequential and regioselective introduction of various functional groups through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. acs.orgcymitquimica.com This synthetic flexibility enables chemists to rapidly generate libraries of novel, highly substituted 1,6-naphthyridine compounds for screening in drug discovery and materials science applications. acs.org

Table 2: Compound Names Mentioned

Compound Name
1,5-Naphthyridine
1,6-Naphthyridine
1,7-Naphthyridine
1,8-Naphthyridine
2,6-Naphthyridine
2,7-Naphthyridine
This compound
Cinnoline
Naphthalene
Phthalazine
Pyridine
Quinazoline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B1340720 5,7-Dichloro-1,6-naphthyridine CAS No. 337958-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRPBMNTCYRAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480354
Record name 5,7-dichloro-1,6-naphthyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10480354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337958-60-8
Record name 5,7-dichloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Naphthyridine, 5,7-dichloro-
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Reactivity Profiles and Transformational Chemistry of 5,7 Dichloro 1,6 Naphthyridine

Nucleophilic Substitution Reactions (SNAr)

The electron-deficient nature of the 1,6-naphthyridine (B1220473) ring system, accentuated by the presence of two electron-withdrawing chlorine atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions involves the addition of a nucleophile to the aromatic ring, followed by the elimination of one of the chloride leaving groups.

Regioselectivity of Chlorine Displacement (e.g., Position 5 First)

In reactions involving 5,7-disubstituted 1,6-naphthyridines, the displacement of the substituent at the C5 position is markedly preferred over the C7 position. This regioselectivity is governed by the electronic properties of the heterocyclic system. The C5 position is more electron-deficient compared to the C7 position, making it the more favorable site for the initial nucleophilic attack. This principle is observed in analogous systems, such as 1,6-naphthyridine-5,7-ditriflates, where SNAr reactions also occur smoothly and predictably at the C5 position first. This inherent selectivity allows for controlled, stepwise functionalization of the molecule.

Scope of Nucleophiles (e.g., Amine Nucleophiles, Thiomethoxide)

The range of nucleophiles that can be employed in SNAr reactions with 5,7-dichloro-1,6-naphthyridine is broad, enabling the introduction of various functional groups. Amine nucleophiles are commonly used, leading to the formation of 5-amino-7-chloro-1,6-naphthyridine derivatives. These reactions proceed efficiently and are foundational for building more complex molecules, including scaffolds relevant to kinase inhibitors.

Beyond nitrogen-based nucleophiles, sulfur-based reagents are also effective. For instance, the reaction with thiomethoxide readily displaces the C5 substituent to yield a 5-(methylthio) derivative. thieme-connect.com This introduces a thioether group that can be further modified, for example, by oxidation to the corresponding sulfone, which can then act as a leaving group for a subsequent SNAr reaction, further expanding the synthetic utility of the initial product. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. thieme-connect.com These methods provide a versatile route to highly substituted naphthyridines, which are scaffolds of significant interest in medicinal chemistry and materials science. thieme-connect.com

Suzuki-Miyaura Cross-Coupling Reactions

Among the various palladium-catalyzed methods, the Suzuki-Miyaura reaction is particularly prominent for the functionalization of this compound. thieme-connect.com This reaction involves the coupling of the dichloro-substrate with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. sioc-journal.cnlibretexts.org

A key feature of the Suzuki-Miyaura coupling of this compound is its remarkable site-selectivity. The first cross-coupling reaction occurs preferentially at the more electronically deficient C5 position. thieme-connect.com By carefully controlling the stoichiometry of the boronic acid, chemists can selectively synthesize mono-arylated products, yielding 7-chloro-5-aryl-1,6-naphthyridines in good yields.

Subsequent reaction of the mono-arylated intermediate with a second equivalent of a boronic acid (which can be the same as or different from the first) allows for the synthesis of di-arylated 1,6-naphthyridines. This stepwise approach provides a feasible pathway to a wide library of symmetrically and asymmetrically substituted naphthyridine derivatives.

Below are examples of mono- and di-arylation reactions starting from this compound.

Table 1: Site-Selective Mono-arylation via Suzuki-Miyaura Coupling Reaction of this compound with various arylboronic acids.

Arylboronic Acid Product Yield (%)
4-Methylphenylboronic acid 7-Chloro-5-(p-tolyl)-1,6-naphthyridine 70
4-Methoxyphenylboronic acid 7-Chloro-5-(4-methoxyphenyl)-1,6-naphthyridine 65
3-Methoxyphenylboronic acid 7-Chloro-5-(3-methoxyphenyl)-1,6-naphthyridine 68

Table 2: Synthesis of Di-arylated Derivatives via Suzuki-Miyaura Coupling Reaction of this compound with an excess of arylboronic acid.

Arylboronic Acid Product Yield (%)
4-Methylphenylboronic acid 5,7-Di(p-tolyl)-1,6-naphthyridine 85
4-Methoxyphenylboronic acid 5,7-Bis(4-methoxyphenyl)-1,6-naphthyridine 89
4-Chlorophenylboronic acid 5,7-Bis(4-chlorophenyl)-1,6-naphthyridine 94

The widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three fundamental steps centered on the palladium catalyst. sioc-journal.cnlibretexts.orgyonedalabs.com

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. In the first step, the palladium complex inserts itself into the carbon-chlorine bond of the this compound. This reaction, which preferentially occurs at the C5 position, oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming an organopalladium intermediate. libretexts.orgyonedalabs.com

Transmetalation : The next step is the transfer of the organic group (e.g., an aryl group) from the boron atom of the organoboron reagent to the palladium(II) center. libretexts.orgnih.gov This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The aryl group from the boronate then displaces the halide on the palladium complex, resulting in a new diorganopalladium(II) intermediate. yonedalabs.comresearchgate.net

Reductive Elimination : In the final step of the cycle, the two organic groups (the naphthyridinyl group and the newly transferred aryl group) on the palladium(II) complex are eliminated together, forming a new carbon-carbon bond and the desired arylated product. libretexts.orgyonedalabs.com This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then enter a new catalytic cycle. sioc-journal.cn

This efficient catalytic process allows for the construction of complex molecular architectures from the this compound precursor under relatively mild conditions.

Other Metal-Catalyzed Annulation and Cross-Coupling Reactions

The reactivity of the chlorine atoms at positions 5 and 7 on the 1,6-naphthyridine scaffold makes this compound a versatile precursor for the synthesis of more complex, substituted naphthyridine derivatives through metal-catalyzed cross-coupling reactions. evitachem.com Palladium-catalyzed reactions, in particular, have been effectively utilized to create diverse molecular architectures based on this core structure. thieme-connect.com

Notably, site-selective Suzuki-Miyaura cross-coupling reactions have been successfully performed using this compound. thieme-connect.comthieme-connect.com Research has shown that the initial reaction occurs preferentially at the C5 position. thieme-connect.comresearchgate.net This regioselectivity is attributed to the C5 position being more electron-deficient compared to the C7 position. thieme-connect.com By controlling the stoichiometry of the reagents, both mono- and diarylated products can be synthesized. thieme-connect.com

The typical reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate in a solvent system such as 1,4-dioxane (B91453) at elevated temperatures. thieme-connect.com This methodology provides a direct and feasible route to generate libraries of various heterocyclic scaffolds. thieme-connect.com For instance, the reaction with 2.5 equivalents of arylboronic acids leads to the formation of 5,7-diaryl-1,6-naphthyridines in good yields. thieme-connect.com

While literature on this compound predominantly focuses on Suzuki reactions, the reactivity of similar scaffolds, such as 1,6-naphthyridine-5,7-ditriflates, suggests a broader potential for cross-coupling reactions. acs.org On these related platforms, various C-C couplings like Negishi and cyanation, as well as heteroatom substitutions including Buchwald amination and phosphinylation, proceed smoothly, highlighting the potential for diverse functionalization of the 1,6-naphthyridine core. acs.org

Gold and copper salts have also been noted as efficient catalysts for sequential amination and annulation reactions of carbonyl compounds with propargylamine (B41283) to form pyridine (B92270) rings, a reaction type that underscores the broader utility of transition metals in constructing fused heterocyclic systems. acs.org Similarly, manganese dioxide has been used to catalyze dehydrogenative Friedlander annulation to synthesize tetrahydrobenzo[b] thieme-connect.comacs.orgnaphthyridines. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with this compound This table is interactive. You can sort and filter the data.

Arylboronic Acid (ArB(OH)₂) Product Yield (%) Reference
Phenylboronic acid 5-Phenyl-7-chloro-1,6-naphthyridine 85 thieme-connect.com
4-Methylphenylboronic acid 5-(4-Methylphenyl)-7-chloro-1,6-naphthyridine 88 thieme-connect.com
4-Methoxyphenylboronic acid 5-(4-Methoxyphenyl)-7-chloro-1,6-naphthyridine 90 thieme-connect.com
4-Fluorophenylboronic acid 5-(4-Fluorophenyl)-7-chloro-1,6-naphthyridine 82 thieme-connect.com
Phenylboronic acid 5,7-Diphenyl-1,6-naphthyridine 85 thieme-connect.com
4-Methylphenylboronic acid 5,7-Bis(4-methylphenyl)-1,6-naphthyridine 89 thieme-connect.com
4-Methoxyphenylboronic acid 5,7-Bis(4-methoxyphenyl)-1,6-naphthyridine 94 thieme-connect.com
4-Fluorophenylboronic acid 5,7-Bis(4-fluorophenyl)-1,6-naphthyridine 80 thieme-connect.com

Copper-Catalyzed Reactions (e.g., C-H Borylation, Amidation, Cycloaddition)

Copper catalysis offers a cost-effective and efficient alternative for various organic transformations, and its application to naphthyridine chemistry is an area of active research. researchgate.net The naphthyridine framework can participate in several copper-catalyzed reactions, including C-H borylation, amidation, and cycloaddition, leading to functionally diverse molecules.

C-H Borylation: Copper-boryl species are key intermediates in copper-catalyzed C-H borylation reactions. rsc.orgresearchgate.net While direct C-H borylation of this compound is not extensively documented, related studies demonstrate the principle. Robust dinucleating ligands based on the 1,8-naphthyridine (B1210474) scaffold have been used to isolate and study dicopper(I) boryl complexes. rsc.orgacs.orgnih.gov These stable complexes are capable of activating C(sp)-H bonds, showcasing the role of the naphthyridine structure in facilitating borylation chemistry. rsc.orgnih.gov This suggests the potential for developing copper-catalyzed C-H borylation methods applicable to the 1,6-naphthyridine series.

Amidation: Copper-catalyzed amidation is a powerful tool for forming C-N bonds. A notable application is the room-temperature amination of bromonaphthyridines using cuprous oxide (Cu₂O) and aqueous ammonia (B1221849). researchgate.net This provides a viable route to non-symmetric diamido-1,8-naphthyridines. researchgate.net Furthermore, copper-catalyzed intramolecular C-N coupling, a type of Buchwald cyclization, has been employed to synthesize fused indolo[3,2,1-de] thieme-connect.comtrc.gov.omnaphthyridin-6-ones from the corresponding 8-aryl-2-methoxynaphthyridines. nih.gov These examples highlight the utility of copper catalysis for introducing amino groups and constructing nitrogen-containing fused rings on the naphthyridine core, a strategy potentially applicable to this compound to replace the chloro substituents with amino or amido groups.

Cycloaddition: Copper catalysts are also effective in promoting cycloaddition reactions to build complex heterocyclic systems. A mild and efficient synthesis of chromeno[4,3-b] thieme-connect.comtrc.gov.omnaphthyridine derivatives has been reported via a domino reaction of 3-aminopyridine (B143674) and O-propargylated salicylaldehydes, using a CuI/InCl₃ catalytic system. nih.gov While this specific example involves a 1,5-naphthyridine (B1222797), the underlying principle of copper-catalyzed intramolecular cycloaddition could be adapted for the synthesis of novel fused systems based on the 1,6-naphthyridine scaffold.

Redox Chemistry and Derivatives

The redox chemistry of this compound influences its stability and reactivity, providing pathways to derivatives with different oxidation states. evitachem.com Both oxidation and reduction can be used to modify the electronic properties of the heterocyclic system and introduce new functionalities.

Oxidation and Reduction Pathways

Oxidation Pathways: The nitrogen atoms in the 1,6-naphthyridine ring are susceptible to oxidation. A common oxidation pathway for N-heterocycles is the formation of N-oxides. For the related 1,5-naphthyridine system, treatment with an oxidizing agent can yield the mono-N-oxide or the di-N-oxide. mdpi.com These N-oxide derivatives are valuable intermediates, as the N-oxide group activates the ring for subsequent nucleophilic substitution reactions, such as chlorination or cyanation. mdpi.com Although not specifically detailed for this compound, this represents a plausible oxidative pathway to activate the molecule for further transformations.

Additionally, oxidative aromatization can occur in reduced naphthyridine systems. For example, a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivative was observed to readily oxidize to its corresponding aromatic naphthyridine in the presence of air. acs.org This indicates the thermodynamic stability of the fully aromatic 1,6-naphthyridine core.

Reduction Pathways: The reduction of the 1,6-naphthyridine ring can lead to partially or fully saturated derivatives. While specific reduction protocols for this compound are not widely reported, related systems demonstrate the feasibility of such transformations. An important example is the enantioselective reduction of a carbon-nitrogen double bond within a dihydronaphthyridine ring, which was achieved using ruthenium-catalyzed transfer hydrogenation. acs.org This method allowed for the stereocontrolled synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. acs.org Such catalytic reduction methods could potentially be applied to reduce the pyridine rings of this compound, leading to dihydro or tetrahydro derivatives, which are valuable structural motifs in medicinal chemistry.

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has proven effective in providing reliable structural and spectroscopic information when an appropriate basis set is used. researchgate.net For complex heterocyclic systems like naphthyridine derivatives, DFT calculations, often using the B3LYP functional, have been shown to yield theoretical properties that align well with experimental data. researchgate.net

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental DFT procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its equilibrium structure. This process calculates bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional conformation.

For this compound, a full geometry optimization would be performed to predict its planar structure, which is characteristic of the fused aromatic naphthyridine core. The calculations would precisely define the lengths of the carbon-carbon, carbon-nitrogen, carbon-hydrogen, and carbon-chlorine bonds, as well as the angles within and between the two fused pyridine rings. While specific optimized parameters for this compound are not detailed in the available literature, the expected data from such a calculation are presented illustratively in the following table.

Interactive Data Table: Illustrative Optimized Geometry Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (ring)Data not available in cited literature
C-N (ring)Data not available in cited literature
C-ClData not available in cited literature
C-HData not available in cited literature
Bond Angles (°) C-N-CData not available in cited literature
N-C-CData not available in cited literature
C-C-ClData not available in cited literature
C-C-HData not available in cited literature
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and electrical transport properties. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

In the case of this compound, FMO analysis would be essential to explain its observed regioselective reactivity, particularly in palladium-catalyzed cross-coupling reactions where substitution occurs preferentially at the C5 position. researchgate.netresearchgate.net This selectivity suggests that the LUMO has a larger orbital coefficient on the C5 atom compared to the C7 atom, making it the more electrophilic site and more susceptible to the initial steps of the catalytic cycle.

Interactive Data Table: Conceptual Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMOData not available in cited literatureHighest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability.
LUMOData not available in cited literatureLowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)Data not available in cited literatureEnergy difference (ELUMO - EHOMO); an indicator of chemical reactivity and stability.
Electronic Structure and Bonding Analysis

An analysis of the electronic structure provides a comprehensive picture of how electrons are distributed within the this compound molecule. The two chlorine atoms are strong electron-withdrawing groups, which significantly influence the electron density across the aromatic naphthyridine ring system. evitachem.com This electronic perturbation enhances the electrophilicity of the carbon atoms attached to the chlorine atoms (C5 and C7), a key factor in their reactivity toward nucleophiles. evitachem.com DFT calculations can map this electron distribution, often visualized through molecular electrostatic potential (MEP) surfaces, to identify electron-rich and electron-poor regions that govern intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative effects, and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E2) calculated in NBO analysis quantifies the strength of these interactions.

For this compound, NBO analysis would reveal the nature of the C-Cl and C-N bonds and the extent of π-electron delocalization across the fused rings. It would also provide insight into the lone pair electrons on the nitrogen and chlorine atoms and their potential involvement in intermolecular interactions. The analysis would likely confirm significant polarization of the C5-Cl and C7-Cl bonds, contributing to the electrophilic character of the C5 and C7 positions.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). researchgate.net This method calculates the transition energies and oscillator strengths for electronic excitations from the ground state to various excited states. The results can be compared with experimental spectroscopic data to assign observed absorption bands to specific electronic transitions. researchgate.net

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the aromatic system. This theoretical spectrum would be invaluable for interpreting experimental UV-Vis data and understanding the photophysical properties of the molecule.

Interactive Data Table: Illustrative TD-DFT Results

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
Data not available in cited literatureData not available in cited literatureData not available in cited literature
Data not available in cited literatureData not available in cited literatureData not available in cited literature

Computational and Theoretical Investigations of 5,7 Dichloro 1,6 Naphthyridine Derivatives

The strategic application of computational and theoretical methods has become indispensable in the exploration and optimization of novel therapeutic agents. In the context of 5,7-Dichloro-1,6-naphthyridine and its analogs, these in silico techniques provide profound insights into their structural and electronic properties, guiding the rational design of compounds with enhanced biological activity.

Coordination Chemistry and Catalysis with Naphthyridine Ligands

Naphthyridine as a Ligand in Transition Metal Complexes

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov The presence and position of the two nitrogen atoms within the bicyclic framework are crucial, defining the ligand's coordination properties. acs.org The 1,6-naphthyridine (B1220473) isomer, for instance, serves as the structural basis for compounds like 5,7-dichloro-1,6-naphthyridine. sigmaaldrich.comnih.gov These nitrogen-containing heterocycles are adept at binding to transition metals, forming stable complexes that are central to various catalytic and stoichiometric transformations. nih.govrsc.org The field has seen significant growth, with a particular focus on creating dinucleating ligands that can hold two metal centers in close proximity, thereby enabling cooperative effects that are difficult to achieve with mononuclear complexes. acs.orgrsc.org

Design of Binucleating Naphthyridine Ligands (e.g., NDI, NapBOX, DPFN)

The rational design of binucleating ligands is a cornerstone of modern inorganic chemistry, aiming to mimic the active sites of metalloenzymes or create novel catalytic environments. acs.org The naphthyridine framework is an excellent platform for this purpose. By attaching chelating side-arms to the naphthyridine core, chemists have developed a range of powerful ligands capable of supporting bimetallic systems.

Prominent examples of such designed ligands include:

Naphthyridine Diimine (NDI) : Developed as expanded versions of pyridine diimine (PDI) pincer ligands, NDI ligands utilize a naphthyridine core to support two metal centers. Metalation of NDI with precursors of iron, cobalt, and nickel has yielded bimetallic complexes with unique reactivity. purdue.edu

Naphthyridine Bisoxazoline (NapBOX) : As an expanded analogue of the well-known PyBOX ligands, NapBOX ligands have been successfully used to create dinickel complexes. These complexes have proven effective in catalyzing asymmetric intermolecular [4+1] cycloaddition reactions. purdue.edu

DPFN : The ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) is a dinucleating ligand designed to create a specific coordination pocket for two first-row transition metals. nih.govrsc.org

The synthesis of these complex ligands often starts from functionalized heterocyclic cores. For instance, di-substituted naphthyridines, such as 5,7-dichloronaphthyridines, can serve as versatile synthons. The chloro-substituents are amenable to a variety of cross-coupling reactions, allowing for the introduction of the necessary side-arms to create the desired binucleating environment. cymitquimica.comacs.org

The effectiveness of a binucleating ligand is heavily dependent on its structural properties. Ligand rigidity and the nature of its chelating side-arms are critical design elements that dictate the geometry and reactivity of the resulting metal complex.

The rigidity of the naphthyridine scaffold itself provides a pre-organized platform for the metal centers. For example, the DPFN ligand's rigid coordination pocket forces pseudo-octahedral geometries around the bound metals and can accommodate various bridging ligands, leading to a "diamond" shaped core. nih.govrsc.org This structural constraint is crucial for controlling the distance and orientation between the metals, which in turn influences metal-metal interactions and substrate binding.

The side-arms offer tunability. By modifying the donor groups on the arms (e.g., pyridyl, phosphino, or triazole groups), the electronic and steric properties of the coordination environment can be finely adjusted. acs.orgescholarship.org This allows for the selective binding of different metals based on hard-soft acid-base principles and influences the reactivity of the final complex. For instance, replacing pyridyl side-arms with phosphine-containing arms has been shown to alter the reactivity of dicopper complexes in C(sp)–H bond activations. escholarship.org

In many transition metal complexes, the ligand is not merely a passive scaffold but an active participant in redox chemistry. princeton.edu Redox-active ligands can store and release electrons, enabling multi-electron transformations at a metal center that might otherwise be redox-restricted. rsc.org

The naphthyridine core, particularly when functionalized with specific substituents, can be rendered redox-active. Uyeda and colleagues demonstrated that 2,7-diimine-1,8-naphthyridine (NDI) analogues function as "expanded pincer" redox-active ligands, leading to the formation of Ni₂(NDI) complexes that can exist in five different oxidation states. acs.org Similarly, the ligand 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine has been shown to be redox-active, allowing a dicopper complex to access four distinct redox states through ligand-centered and metal-centered processes. acs.org This capability is crucial for catalysis that involves multi-electron steps, such as the oxygen reduction reaction. mdpi.com

Formation of Dinuclear and Polynuclear Metal Complexes

The use of binucleating naphthyridine ligands directly facilitates the assembly of dinuclear and, in some cases, polynuclear metal complexes. nih.govrsc.org These structures bring two or more metal centers into close proximity, a feature that underpins their unique chemical properties and catalytic functions. acs.org The synthesis of these complexes typically involves the reaction of the ligand with an appropriate metal precursor, such as a metal carboxylate or halide salt. nih.govpurdue.edu The resulting complexes often feature bridging ligands (e.g., hydroxo, chloro, or acetate) that further mediate the interaction between the metal centers. nih.govrsc.org

The DPFN ligand, for example, has been used to synthesize a series of dinuclear and tetranuclear complexes with first-row transition metals. nih.govrsc.org Similarly, the NDI and NapBOX ligands readily form Fe₂, Co₂, and Ni₂ complexes upon metalation. purdue.edu

A key consequence of bringing metal atoms into close proximity within a dinucleating ligand is the potential for direct metal-metal (M-M) bonding. wikipedia.org An M-M bond involves attractive interactions between metal centers and can significantly influence the electronic, magnetic, and reactive properties of the complex. acs.org

In naphthyridine-based dinuclear complexes, the distance between the metal centers is largely controlled by the ligand's geometry. For complexes supported by the DPFN ligand, metal-metal distances have been observed to vary from 2.7826(5) Å to 3.2410(11) Å. nih.govrsc.org While some of these distances are too long for significant direct bonding, others fall within the range where M-M interactions are plausible, often supported by bridging ligands. wikipedia.org The properties of these bonds are dependent on the d-electron count of the metals, which determines the bond order. libretexts.org The presence of a metal-metal bond can facilitate multi-electron redox processes and enable unique substrate activation pathways across the bimetallic core. purdue.edu

Mixed-valence complexes are compounds that contain an element in more than one oxidation state. wikipedia.org These species are of fundamental interest for understanding electron transfer processes. Naphthyridine-based dinuclear systems are excellent platforms for generating and studying mixed-valence states.

For example, chemical oxidation of a dicopper(I) hydrocarbyl complex supported by a naphthyridine ligand can cleanly generate a mixed-valence Cu(I)Cu(II) species. acs.org According to the Robin-Day classification, these complexes can be categorized based on the degree of electronic communication between the metal centers. wikipedia.org Many naphthyridine-supported mixed-valence complexes fall into Class II, where there is significant electronic coupling, giving rise to characteristic intervalence charge transfer (IVCT) bands in their electronic spectra. wikipedia.org The study of these complexes provides insight into the fundamentals of electron delocalization and the nature of the interactions between the metal centers. acs.orgacs.org

Catalytic Applications of Naphthyridine-Metal Complexes

Naphthyridine ligands, characterized by their nitrogen-containing bicyclic structure, have been employed in a variety of metal-catalyzed transformations. researchgate.net Their ability to chelate metals like copper, nickel, and rhodium makes them suitable for applications ranging from C-H bond activation to cycloaddition reactions. researchgate.netacs.org The electronic and steric properties of the naphthyridine core can be tuned by substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. While derivatives of 1,6-naphthyridine have been explored for their anticancer properties, their direct application in catalysis is an emerging field. nih.govacs.orgmdpi.com

Activation of Small Molecules (e.g., C-H Bonds)

The activation of typically inert C-H bonds is a significant goal in synthetic chemistry, enabling direct functionalization of organic molecules. youtube.comyoutube.com While there are no specific reports on this compound for this purpose, related unsymmetrical naphthyridine-based dicopper(I) complexes have demonstrated the ability to activate the C-H bonds of terminal alkynes. acs.org Density Functional Theory (DFT) calculations suggest that the mechanism involves a hydrogen atom transfer at the cationic dicopper center. acs.org The efficiency of this process is sensitive to the electronic environment and the specific interactions between the copper centers and the ligand. acs.org

In a broader context, nickel-catalyzed C-H alkylation has been achieved using N-heterocyclic carbene (NHC) ligands, showcasing the potential for nitrogen-containing heterocycles in this area. nih.gov Similarly, rhodium catalysts have been effectively used for C-H activation in cascade reactions, such as the [4+2] annulation of imines and alkynes. nih.gov

Organic Transformations

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. mdpi.com The reaction is commonly catalyzed by transition metal complexes. nih.gov Although there is no literature detailing the use of this compound in hydrosilylation, iron complexes featuring terpyridine ligands—structurally related to naphthyridines—have been shown to catalyze the hydrosilylation of olefins with high activity and selectivity. capes.gov.br Similarly, cobalt-terpyridine complexes have been immobilized and used as reusable catalysts for this transformation. scispace.com The regioselectivity of allene (B1206475) hydrosilylation can be controlled by the choice of metal, with nickel and palladium NHC complexes yielding different isomeric products. nih.gov

The [2+2+2] cycloaddition of alkynes to form substituted benzene (B151609) rings is a powerful, atom-economical transformation. wikipedia.orgrsc.org This reaction requires a metal catalyst, with nickel complexes being extensively studied. acs.orgresearchgate.net A notable example involves a dinuclear nickel complex supported by a naphthyridine-diimine (NDI) ligand, which rapidly and selectively catalyzes the cyclotrimerization of alkynes to yield 1,2,4-substituted arenes. acs.org The dinuclear nature of the catalyst is crucial for its high activity and selectivity compared to mononickel systems. acs.org

Table 1: Comparison of Nickel Catalysts in Alkyne Cyclotrimerization

Catalyst TypeLigandSelectivityActivityReference
Dinuclear NickelNaphthyridine-diimine (NDI)High for 1,2,4-isomersHigh acs.org
Mononickel2-IminopyridineLowLow acs.org
Mononickel2,2'-BipyridineLowLow acs.org

Asymmetric cycloaddition reactions are vital for the construction of chiral molecules. While this compound is achiral and not directly suited for enantioselective catalysis without modification, chiral naphthyridine ligands have shown promise. A novel chiral naphthyridine diimine (NDI*) ligand has been successfully used in a nickel-catalyzed reductive enantioselective alkylidenecyclopropanation. nih.gov This transformation provides access to valuable alkylidenecyclopropanes with high yields and enantioselectivities. nih.gov Rhodium(I) complexes with chiral phosphine (B1218219) ligands like xylyl-BINAP have also been employed in the asymmetric [2+2+2] cycloaddition of ynamides and diynes. acs.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used for its reliability and broad functional group tolerance. rsc.orgnih.gov The mechanism typically involves copper(I)-acetylide intermediates. rsc.org While no studies employ this compound, a DFT study has explored the CuAAC mechanism catalyzed by a dicopper complex supported by a nonsymmetric 1,8-naphthyridine (B1210474) ligand. acs.org This study revealed that the cycloaddition likely occurs in a single concerted step, with the ligand playing a crucial role in the catalytic cycle. acs.org Other research has focused on functionalized N-heterocyclic carbene (NHC) ligands in polynuclear copper catalysts for CuAAC, where the NHC moiety can act as an internal base to activate the alkyne. acs.orgnih.gov

Mechanistic Studies of Metal-Metal Catalysis

The field of organometallic chemistry has seen a significant focus on the development of bimetallic catalysts, where the close proximity of two metal centers can lead to cooperative effects and novel reactivity not observed in their mononuclear counterparts. Dinucleating ligands, which are designed to hold two metal atoms at a specific distance and geometry, are crucial for these advancements. Among these, naphthyridine-based ligands have emerged as a prominent class, providing a rigid framework that facilitates the study of metal-metal interactions and their role in catalytic mechanisms. nih.govresearchgate.netescholarship.orgacs.org

The 1,8-naphthyridine scaffold, in particular, has been extensively used to create a variety of bimetallic complexes. nih.govresearchgate.netescholarship.orgacs.org These complexes have been instrumental in providing mechanistic insights into a range of catalytic reactions. By stabilizing bimetallic intermediates, these ligand systems allow for detailed structural and spectroscopic characterization, which, when combined with computational studies, helps to elucidate the intricate steps of a catalytic cycle.

A key area where naphthyridine-supported bimetallic complexes have provided significant understanding is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Experimental evidence, such as the isolation and characterization of a symmetrically bridged dicopper triazolide intermediate, has lent strong support to a bimetallic mechanism for this important click reaction. nih.govresearchgate.net

While much of the research has centered on 1,8-naphthyridine derivatives, the 1,6-naphthyridine framework, as seen in This compound , presents an alternative geometry for the coordination of two metal centers. The arrangement of the nitrogen atoms in 1,6-naphthyridine would enforce a different spatial relationship between the bound metals compared to the 1,8-isomer, potentially leading to unique catalytic properties and reaction pathways.

The presence of chloro substituents at the 5 and 7 positions of the This compound ligand is expected to significantly influence the electronic properties of the bimetallic complex. The electron-withdrawing nature of the chlorine atoms would decrease the electron density on the naphthyridine ring, which in turn would make the coordinated metal centers more electrophilic. mdpi.com This enhanced electrophilicity could be beneficial for the activation of substrates in catalytic reactions.

Interplay of Experiment and Theory in Understanding Reactivity

A comprehensive understanding of the reactivity of bimetallic catalysts hinges on the synergistic application of experimental techniques and theoretical calculations. This dual approach is essential for mapping out the potential energy surfaces of catalytic reactions, identifying key intermediates and transition states, and rationalizing observed reactivity and selectivity.

Experimental studies provide tangible evidence of the chemical transformations occurring. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are vital for the characterization of stable and isolable intermediates in a catalytic cycle. For instance, in studies of dicopper complexes supported by 1,8-naphthyridine ligands, these methods have been crucial in identifying and structurally confirming various organometallic species, including bridging hydrocarbyl and triazolide complexes. nih.govresearchgate.net

Kinetic studies are another powerful experimental tool for probing reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying substrate concentrations, temperature), a rate law can be determined, which provides mathematical insight into the composition of the rate-determining step of the reaction.

However, experimental methods alone often provide an incomplete picture, as many intermediates and transition states are too transient to be directly observed. This is where theoretical and computational chemistry plays a pivotal role. Density Functional Theory (DFT) has become a particularly powerful tool for modeling the electronic structure and energetics of organometallic complexes and their reactions.

Theoretical calculations can be used to:

Predict the geometries of transient intermediates and transition states.

Calculate the activation energies for different proposed mechanistic pathways, thereby identifying the most likely reaction route.

Analyze the bonding and electronic structure of the catalyst and its interaction with substrates, providing insights into the nature of metal-metal and metal-ligand cooperativity. tandfonline.com

For a hypothetical bimetallic complex utilizing This compound as a ligand, a combined experimental and theoretical approach would be indispensable. The table below illustrates the potential interplay of these methods in studying a catalytic reaction.

Catalytic StepExperimental ApproachTheoretical (Computational) ApproachInformation Gained
Substrate BindingNMR, UV-Vis, and IR spectroscopy to observe changes upon substrate addition.DFT calculations to model the binding mode and calculate binding energies.Determination of substrate coordination and the initial catalyst-substrate adduct.
Bond ActivationKinetic studies to determine the rate-determining step. In-situ spectroscopy to detect intermediates.Calculation of transition state structures and activation barriers for different bond activation pathways.Elucidation of the mechanism of substrate activation by the bimetallic center.
Product FormationCharacterization of the product and regeneration of the catalyst by NMR and mass spectrometry.Modeling the product release and catalyst regeneration steps to ensure catalytic turnover.Confirmation of the final step of the catalytic cycle and catalyst stability.

The steric and electronic properties of the This compound ligand would be a key focus of such a study. The steric environment created by the 1,6-naphthyridine core and any ancillary ligands would influence substrate accessibility to the bimetallic site. Computational methods, such as the calculation of buried volume, can provide a quantitative measure of the steric hindrance around the metal centers. researchgate.netchemrxiv.orgacs.orgchemrxiv.orgnih.gov

The electron-withdrawing chloro groups in This compound are expected to modulate the redox properties of the bimetallic core. Cyclic voltammetry would be a key experimental technique to measure these effects, while DFT calculations could correlate these properties with the electronic structure of the complex. The following table provides a hypothetical comparison of the electronic properties of a dicopper complex of an unsubstituted 1,6-naphthyridine with that of This compound .

LigandRedox Potential (V vs. Fc/Fc+) (Hypothetical)Calculated HOMO Energy (eV) (Hypothetical)Expected Effect
1,6-Naphthyridine+0.2-5.8Baseline electronic properties.
This compound+0.5-6.2More positive redox potential and lower HOMO energy, indicating a more electrophilic bimetallic center.

Biological and Biomedical Research Applications of Naphthyridine Scaffolds

General Biological Activities of 1,6-Naphthyridines

The 1,6-naphthyridine (B1220473) scaffold is recognized for its pharmacological versatility, with derivatives exhibiting a broad spectrum of biological effects. researchgate.netresearchgate.netnih.gov These include anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities. researchgate.netresearchgate.netnih.gov The specific biological activity of a 1,6-naphthyridine derivative is largely determined by the nature and position of its substituents. mdpi.comrsc.org For instance, the presence of a double bond between the C3 and C4 positions is often associated with antitumor properties, while a single bond at the same location is more common in compounds developed for cardiovascular diseases. mdpi.com

Anticancer Agents

A significant area of research for 1,6-naphthyridine derivatives is in the field of oncology. researchgate.netnih.govnih.gov These compounds have been investigated for their potential to inhibit cancer cell growth and proliferation through various mechanisms. researchgate.netnih.govnih.gov Some 1,6-naphthyridine derivatives are currently undergoing clinical trials for cancer chemotherapy. researchgate.net

Inhibition of Protein Kinase Targets (e.g., c-Met Kinase, Janus Kinase, PDK1, Akt2)

A primary mechanism through which 1,6-naphthyridines exert their anticancer effects is by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that, when activated, plays a role in cell proliferation and survival. Certain 1,6-naphthyridine derivatives have been identified as inhibitors of c-Met kinase. rsc.orgrsc.org For example, a class of 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-ones was developed as c-Met kinase inhibitors, with one of the most potent compounds, 2t, showing an IC50 of 2.6 μM. rsc.org These inhibitors are thought to function as class II inhibitors, indicating they bind to the inactive conformation of the kinase. rsc.org N-substituted-3-phenyl-1,6-naphthyridinone derivatives have also been designed as selective type II c-Met kinase inhibitors. nih.gov

Janus Kinase (JAK): The Janus kinase (JAK) family of enzymes is involved in cytokine signaling pathways that regulate cell growth and immune responses. researchgate.netgoogle.com A novel chemotype, benzo[c]pyrrolo[2,3-h] researchgate.netnih.govnaphthyridin-5-one (BPN), has been developed as a JAK inhibitor. researchgate.netacs.org Several compounds in this series demonstrated low nanomolar potency against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) with varying selectivity profiles. researchgate.netacs.org For instance, compound 20a was highly selective for JAK1 with an IC50 of 3.4 nM. researchgate.netacs.org

PDK1: Some dibenzo[b,h] researchgate.netnih.govnaphthyridine scaffolds have been investigated as potential PDK1 inhibitors for cancer treatment. researchgate.net

Akt2: A series of mdpi.comnih.govnih.govtriazolo[3,4-f] researchgate.netnih.govnaphthyridine derivatives have been developed as allosteric dual inhibitors of Akt1 and Akt2. nih.gov The introduction of the naphthyridine ring into a tricyclic structure was found to significantly improve Akt2 inhibition. nih.gov One such derivative, MK-2206, is a potent and selective inhibitor of all three Akt isoforms. nih.gov

Efficacy against Various Cancer Cell Lines

The anticancer activity of 1,6-naphthyridine derivatives has been evaluated against a variety of cancer cell lines. nih.govmdpi.com For example, 5-substituted-8-amino- researchgate.netnih.govnaphthyridines have demonstrated significant cytotoxicity in a panel of cancer cell lines. researchgate.netnih.gov Naturally occurring naphthyridine alkaloids have also shown cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, cervical cancer, and T-lymphoblastic leukemia. mdpi.com Dibenzo[c,h] researchgate.netnih.govnaphthyridines have shown potent antitumor activities in a number of cancer cell lines. acs.org Additionally, a novel series of 1,6-naphthyridine-2-one derivatives has demonstrated a substantial cytotoxic effect against all tested colorectal cancer cell lines. nih.gov

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

Beyond their anticancer properties, 1,6-naphthyridines have emerged as a significant class of antiviral agents. researchgate.netnih.govresearchgate.net Their most notable antiviral application is the inhibition of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. nih.govnih.govpnas.org

HIV-1 integrase is a critical enzyme for viral replication, making it an attractive target for antiretroviral drug development. pnas.orgresearchgate.net The 8-hydroxy- researchgate.netnih.govnaphthyridine scaffold, exemplified by the compound L-870,810, was a promising class of HIV-1 integrase inhibitors developed by Merck Laboratories. nih.govresearchgate.net These compounds, along with diketo acids, were among the first to provide proof-of-concept for HIV-1 integrase inhibitors as effective antiviral agents. pnas.org

Mechanistic Insights into Integrase Inhibition

The primary mechanism of action for 1,6-naphthyridine-based HIV-1 integrase inhibitors is the inhibition of the strand transfer step of the integration process. pnas.orgacs.orgnih.gov This is achieved through the chelation of divalent metal ions, typically Mg2+, in the active site of the integrase enzyme. nih.govplos.org The 8-hydroxy- researchgate.netnih.govnaphthyridine-7-carboxamide pharmacophore is crucial for this activity. pnas.orgplos.org

The binding of the inhibitor to the integrase-viral DNA complex prevents the subsequent binding of the host DNA, thereby blocking the integration of the viral genome into the host cell's chromosome. pnas.orgnih.gov Some 1,6-naphthyridine derivatives also act as allosteric inhibitors, binding to the LEDGF/p75 binding site on the integrase enzyme and promoting its aberrant multimerization. researchgate.netacs.org

Resistance Profiles and Drug Development

A significant aspect of antiviral drug development is understanding and overcoming drug resistance. In the context of 1,6-naphthyridine HIV-1 integrase inhibitors, studies have shown that distinct resistance profiles can emerge. pnas.orgnih.gov

Viruses selected for resistance to the 1,6-naphthyridine inhibitor L-870,810 were found to have mutations at different residues in the integrase enzyme (e.g., V72I, F121Y, T125R) compared to those resistant to diketo acid inhibitors. pnas.orgnih.gov This lack of cross-resistance suggested that these two classes of inhibitors, despite being mechanistically similar, interact with different regions of the integrase active site. pnas.orgnih.gov However, other studies have identified mutations such as L74M, E92Q, and S230N that confer resistance to L-870,810 and also result in cross-resistance to other integrase inhibitors like GS-9137. asm.orgnih.gov This highlights the complexity of resistance development and the importance of developing inhibitors with unique and non-overlapping resistance profiles. pnas.orgnih.gov

Antimicrobial Properties

The naphthyridine framework is foundational to several antibacterial drugs. nih.gov The first of this class was nalidixic acid, a 1,8-naphthyridine (B1210474) derivative introduced for treating urinary tract infections by inhibiting bacterial DNA gyrase. nih.gov While extensive research has focused on the 1,8-naphthyridine isomer, the 1,6-naphthyridine scaffold also contributes to the development of antimicrobial agents.

5,7-Dichloro-1,6-naphthyridine is a key building block in the synthesis of new pharmaceutical compounds, valued for its potential in creating derivatives with antibacterial and antifungal properties. lookchem.com Its versatile and reactive nature makes it a valuable intermediate in medicinal chemistry for this purpose. lookchem.com While direct antimicrobial data on this compound itself is limited, its derivatives are explored for these activities. For instance, research into the broader class of 1,8-naphthyridines has shown they can inhibit bacterial topoisomerase enzymes, similar to fluoroquinolones, and may also counteract bacterial resistance mechanisms like efflux pumps. mdpi.com

Anti-inflammatory and Antioxidant Activities

Naphthyridine derivatives are well-documented for their anti-inflammatory and antioxidant potential. researchgate.netresearchgate.netresearchgate.net The this compound scaffold has been instrumental in the development of potent and specific anti-inflammatory agents. Researchers have utilized this compound as a key intermediate in the synthesis of inhibitors for critical inflammatory pathway kinases.

Specific applications include:

JAK Kinase Inhibitors: Derivatives of this compound have been synthesized as Janus kinase (JAK) inhibitors. These compounds are being investigated for the treatment of gastrointestinal inflammatory diseases such as ulcerative colitis and Crohn's disease. google.com

Syk Kinase Inhibitors: In another therapeutic approach, this compound was used to prepare 7-(1H-pyrazol-4-yl)-1,6-naphthyridine compounds. These derivatives act as Spleen Tyrosine Kinase (Syk) inhibitors and are being explored for the treatment of rheumatoid arthritis. google.com

In Vitro Efficacy: A separate study focused on the domino synthesis of functionalized 1,6-naphthyridines reported that the synthesized compounds exhibited noteworthy in vitro anti-inflammatory and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activities. researchgate.net

Target/ApplicationScaffold/DerivativeTherapeutic IndicationSource
JAK Kinase InhibitionDerivatives of this compoundUlcerative Colitis, Crohn's Disease google.com
Syk Kinase Inhibition7-(1H-pyrazol-4-yl)-1,6-naphthyridine derivativesRheumatoid Arthritis google.com
Membrane Stabilization & DPPH ScavengingFunctionalized 1,6-naphthyridinesGeneral Anti-inflammatory & Antioxidant researchgate.net

Central Nervous System Effects (e.g., Antivertigo, Acetylcholinesterase Inhibition)

The broader class of naphthyridine isomers, particularly 1,8-naphthyridines, has shown potential applications in treating neurological disorders such as Alzheimer's disease and depression. nih.govscite.airesearchgate.net These derivatives have been investigated for various central nervous system (CNS) effects. nih.gov However, specific research directly linking this compound to antivertigo or acetylcholinesterase inhibition is not prominent in the current scientific literature.

Antimalarial Activities

Malaria remains a significant global health issue, and the search for new, effective treatments is ongoing. The naphthyridine moiety is a component of many biologically active compounds, including those with antimalarial properties. researchgate.netnih.gov Dichlorinated naphthyridine intermediates, such as 4,7-dichloro-1,5-naphthyridine, have been used in the synthesis of potential antimalarial drugs. nih.gov For example, di-Mannich bases derived from 4-(7-trifluoromethyl-l,5-naphthyridin-4-ylamino)phenol, which require halogenated naphthyridine precursors, were found to be the most active compounds in in-vitro tests against the FCQ-27 isolate of Plasmodium falciparum and also showed efficacy in vivo against P. vinckei vinckei in mice. anu.edu.au

Pharmacological Profiling and Target Identification

The utility of this compound as a chemical scaffold is clearly demonstrated in pharmacological profiling and target identification studies. Its structure allows for regioselective modifications, enabling the synthesis of diverse libraries of compounds that can be screened against various biological targets. This has led to the identification of potent inhibitors for several key enzymes, particularly in the field of oncology and immunology.

Biological TargetDerived Scaffold/Compound ClassTherapeutic AreaSource
JAK KinasesSubstituted 1,6-naphthyridinesInflammatory Bowel Disease google.com
Spleen Tyrosine Kinase (Syk)7-(1H-pyrazol-4-yl)-1,6-naphthyridinesRheumatoid Arthritis, Heme Malignancies google.com
CDK8/192,8-Disubstituted-1,6-naphthyridinesCancer (e.g., Colorectal Carcinoma) researchgate.net
Topoisomerase IDibenzo[c,h] lookchem.comresearchgate.netnaphthyridinesCancer nih.gov
Multiple Kinase Targets5,7-Diamino naphthyridinesGeneral Kinase Inhibition acs.org

Drug Discovery and Development Initiatives

This compound is a valuable component in drug discovery and development, serving as a foundational building block for creating new pharmaceutical entities. lookchem.com The reactivity of its two chlorine atoms allows for sequential and regioselective substitution, providing a pathway to a wide range of derivatives. acs.org This versatility facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Initiatives leveraging this scaffold have led to the discovery of potent inhibitors for various therapeutic targets. For example, its use in synthesizing JAK and Syk kinase inhibitors demonstrates its importance in developing treatments for inflammatory and autoimmune disorders. google.comgoogle.com Furthermore, the 1,6-naphthyridine core has been incorporated into novel compounds targeting Topoisomerase I and cyclin-dependent kinases (CDKs), highlighting its relevance in anticancer drug discovery. researchgate.netnih.gov

Scaffold Hopping Exercises

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel chemical series with similar biological activity to a known parent scaffold, often to improve properties or find new intellectual property. The 1,6-naphthyridine framework has emerged as a successful result of such exercises.

In one medicinal chemistry program, interest in the 1,6-naphthyridine scaffold was the direct result of a scaffold hopping exercise, leading to the development of new synthetic routes to access diverse drug-like products. acs.org

Another research effort employed a designed scaffold-hop approach to discover 2,8-disubstituted-1,6-naphthyridine- and 4,6-disubstituted-isoquinoline-based dual CDK8/19 ligands. researchgate.net This work successfully identified potent compounds for cancer therapy by replacing a known pyridine-based scaffold with the 1,6-naphthyridine core. researchgate.net

Optimization of Functionalized Naphthyridine Derivatives

The optimization of functionalized naphthyridine derivatives is a critical step in medicinal chemistry, aiming to enhance their therapeutic potential by improving properties such as reaction yields, biological activity, and pharmacokinetic profiles. Research has focused on various strategies, from refining synthetic methodologies to modifying the core structure.

One key area of optimization involves palladium-catalyzed cross-coupling reactions, which are powerful tools for creating highly substituted heterocycles. thieme-connect.com For instance, the Suzuki-Miyaura cross-coupling reaction of this compound has been systematically optimized. thieme-connect.com Studies have shown that the first substitution preferentially occurs at the more electron-deficient C5 position. thieme-connect.comthieme-connect.com By carefully selecting reagents and conditions—such as using specific equivalents of arylboronic acids, a palladium catalyst like Pd(PPh₃)₄, and a potassium carbonate base—researchers can achieve high yields of mono- or diarylated naphthyridine products. thieme-connect.com For example, the reaction of 7-chloro-5-(p-tolyl)-1,6-naphthyridine with phenylboronic acid can yield the disubstituted product in excellent (94%) yield. thieme-connect.com This regioselective functionalization is crucial for building libraries of diverse heterocyclic scaffolds. thieme-connect.com

Another optimization strategy involves exploring novel reaction conditions to improve efficiency and sustainability. The use of ultrasonic irradiation, for example, has been shown to be a green and efficient method for synthesizing derivatives of ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine. vidhyayanaejournal.org This technique can lead to higher yields, faster reaction times, and milder conditions compared to conventional methods. vidhyayanaejournal.org The optimization process involves systematically varying parameters like the solvent, temperature, and catalyst amount to identify the ideal reaction environment. vidhyayanaejournal.org

Furthermore, structural modifications of the naphthyridine ring are a central aspect of optimization. It has been observed that chemical alterations, including changes to substituents at various positions on the naphthyridine core, can significantly increase the cytotoxic activity of these compounds against cancer cell lines. nih.gov Researchers synthesize series of derivatives with different substituents to perform quantitative structure-activity relationship (QSAR) studies, which help in identifying the chemical features that are crucial for their biological effects. nih.gov

A recent approach for the rapid diversification of the 1,6-naphthyridine scaffold involves the synthesis of 1,6-naphthyridine-5,7-diones, which are then converted to bench-stable and highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates. acs.org This method allows for one-pot difunctionalization reactions, providing a convenient and efficient pathway to a wide range of drug-like products. acs.org The process bypasses traditional, sometimes harsh, methods of heterocyclic amide activation, showing better compatibility with various functional groups. acs.org

Development of Novel Pharmacophores

The naphthyridine framework is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for designing ligands for multiple biological targets. nih.gov This has led to the extensive use of naphthyridine derivatives in the development of novel pharmacophores for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. nih.govmdpi.comthieme-connect.com

A notable example is the development of an anti-Ebola virus pharmacophore based on a 1,5-naphthyridine (B1222797) core derived from chlorinated naphthyridines. mdpi.com These chlorinated precursors undergo microwave-assisted nucleophilic substitution reactions with various amines to generate a library of alkylamino-substituted compounds for biological screening. mdpi.com Similarly, 8-hydroxy- lookchem.comnih.govnaphthyridine derivatives have been designed as novel inhibitors of HIV-1 integrase. acs.org One such compound demonstrated potent inhibition of the HIV-1 integration process and viral spread in cell cultures, highlighting the scaffold's potential in antiviral drug discovery. acs.org

In the field of oncology, naphthyridine derivatives have been investigated extensively. nih.gov Some, like vosaroxin, are known to inhibit topoisomerase II and show potent anticancer activity. nih.gov The development of hybrid pharmacophores, which combine the naphthyridine scaffold with other active moieties, is a promising strategy. An efficient synthetic protocol has been developed to merge β-lactams, 1,8-naphthyridine, and secondary amines to create hybrid molecules. colab.ws Several of these compounds were identified as potent anticancer agents against breast cancer cell lines and also showed significant antitubercular and antibacterial activity. colab.ws

The 1,6-naphthyridine motif, in particular, has been incorporated into compounds reported to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. thieme-connect.com The 5,7-diamino-1,6-naphthyridine scaffold, synthesized via the ditriflate intermediate method, has been reported as an inhibitor for multiple kinase targets. acs.org The versatility of the dichlorinated naphthyridine core allows for the synthesis of diverse derivatives for screening as potential inhibitors for enzymes like protein kinase D (PKD) and as antagonists for receptors like the transient receptor potential vanilloid (TRPV1). thieme-connect.com The development of these novel pharmacophores relies on the ability to strategically functionalize the naphthyridine ring system, a process greatly aided by the reactivity of intermediates like this compound. thieme-connect.comthieme-connect.com

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₈H₄Cl₂N₂
7-Chloro-5-(p-tolyl)-1,6-naphthyridine C₁₅H₁₁ClN₂
Phenylboronic acid C₆H₇BO₂
Ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate C₁₉H₁₈N₂O₃
1,6-Naphthyridine-5,7-ditriflate C₁₀H₄F₆N₂O₆S₂
Vosaroxin C₁₈H₁₇ClN₄O₄

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The synthesis of 5,7-dichloro-1,6-naphthyridine and its derivatives is a cornerstone of its utility. Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. While current methods exist, there is a continuous drive to improve yields, reduce the number of reaction steps, and utilize milder reaction conditions. The development of one-pot syntheses and the application of flow chemistry are anticipated to be key areas of advancement. Furthermore, a recent patent highlights the ongoing innovation in the synthesis of this compound, suggesting that new and improved methods are on the horizon.

Exploration of New Catalytic Systems and Reactions

The two chlorine atoms on the 1,6-naphthyridine (B1220473) core are prime sites for modification, making catalytic cross-coupling reactions a pivotal tool for derivatization. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to introduce a variety of substituents at the 5- and 7-positions. evitachem.comresearchgate.netresearchgate.net Research has shown that in these reactions, the initial substitution selectively occurs at the 5-position. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Future investigations are expected to explore a broader range of catalytic systems, including those based on other transition metals like copper, nickel, and iron, which could offer different reactivity profiles and access to novel derivatives. researchgate.net The development of enantioselective catalytic methods will also be crucial for synthesizing chiral derivatives with specific biological activities.

Reaction TypeCatalystKey Feature
Suzuki-MiyauraPalladium(0)Site-selective arylation, with the first attack at position 5. researchgate.netresearchgate.net

Advanced Computational Modeling for Structure-Activity Prediction

Computational modeling and in silico studies are becoming indispensable tools in modern drug discovery. unizwa.edu.om For this compound and its analogs, these techniques can provide deep insights into their structure-activity relationships (SAR). By computationally screening virtual libraries of derivatives against various biological targets, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. researchgate.net

Quantitative structure-activity relationship (QSAR) models can further refine this process by correlating the physicochemical properties of the compounds with their biological activities. unizwa.edu.om These predictive models will accelerate the identification of lead compounds and reduce the reliance on extensive and time-consuming experimental screening. Techniques like molecular docking are already being used to understand the binding interactions of related naphthyridine derivatives with their target enzymes. researchgate.netunizwa.edu.om

Elucidation of Biological Mechanisms of Action

While derivatives of the broader naphthyridine class have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific mechanisms of action for many of these compounds are not fully understood. researchgate.net Future research will need to employ a combination of biochemical, cellular, and in vivo studies to unravel the precise molecular pathways through which this compound derivatives exert their effects.

Identifying the specific protein targets, such as enzymes or receptors, is a critical step. evitachem.com Techniques like proteomics and transcriptomics can help to identify global changes in protein and gene expression in response to compound treatment, providing valuable clues about the mechanism of action.

Therapeutic Potential in Emerging Disease Areas

The structural versatility of this compound makes it a valuable starting point for exploring new therapeutic avenues. lookchem.com While research has already pointed towards its potential in areas like cancer and infectious diseases, there is significant scope for investigating its efficacy against other challenging diseases. lookchem.comresearchgate.net

Naphthyridine derivatives have shown promise in targeting neurological disorders, such as Parkinson's disease, and as antagonists for metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is relevant for pain and anxiety. researchgate.net Further exploration could uncover novel applications in areas like neurodegenerative diseases, metabolic disorders, and rare genetic conditions. The ability to readily synthesize a diverse library of derivatives from this compound will be instrumental in these exploratory studies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,7-Dichloro-1,6-naphthyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via chlorination of the parent 1,6-naphthyridine using phosphorus oxychloride (POCl₃). For instance, substituting hydroxyl groups with chlorine in naphthyridinones under reflux conditions (130°C, 20 hours) yields chlorinated derivatives with high purity . Optimization involves adjusting stoichiometric ratios (e.g., excess POCl₃) and reaction time to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Identify proton environments near chlorine atoms; deshielding effects at C5/C7 confirm substitution .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., Cl–C distances ~1.73 Å) to distinguish between 5,7-dichloro and isomeric structures .
  • HPLC-MS : Monitor molecular ion peaks ([M+H]⁺ at m/z 213.98) and isotopic patterns (Cl²⁵/Cl³⁷) to verify purity .

Q. What nucleophilic substitution reactions are feasible with this compound, and what factors influence selectivity?

  • Methodological Answer : The chlorine atoms at C5 and C7 are susceptible to nucleophilic displacement. Common reactions include:

  • Amination : Use primary/secondary amines (e.g., benzylamine) in DMF at 80–100°C. Steric hindrance at C7 often leads to preferential substitution at C5 .
  • Thiolation : Thiophenol with K₂CO₃ in DMSO substitutes C5-Cl selectively due to electronic effects .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and Cs₂CO₃, achieving >80% yield at C5 .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions of this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

  • Electronic directing : Electron-withdrawing substituents (e.g., NO₂) at C3 enhance reactivity at C7 via resonance effects.
  • Catalyst tuning : Bulky ligands (e.g., XPhos) favor substitution at sterically accessible C5 .
  • Sequential functionalization : Perform stepwise couplings (e.g., C5 first with Pd(OAc)₂, then C7 under microwave irradiation) to isolate intermediates .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism in solution):

  • Variable-temperature NMR : Track proton exchange rates to identify tautomeric forms .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate solid-state vs. solution structures .
  • Synchrotron XRD : High-resolution data resolves disorder in crystal lattices caused by halogen bonding .

Q. How can computational methods guide the design of this compound-based inhibitors for biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). The naphthyridine core shows π-π stacking with aromatic residues (e.g., Trp286) .
  • QSAR models : Correlate Cl substituent positions with IC₅₀ values; C7-substituted derivatives exhibit higher membrane permeability (logP < 3.5) .
  • MD simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories; chlorine atoms enhance hydrophobic contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.